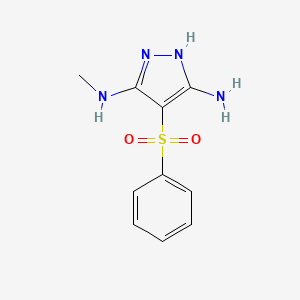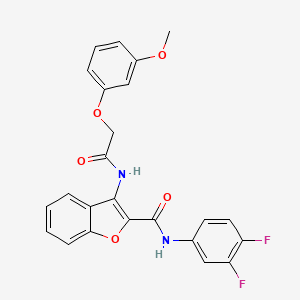
5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is a complex organic compound that features a benzimidazole moiety linked to a triazole ring via a thiomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.
Thiomethylation: The benzimidazole derivative is then thiomethylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Formation of Triazole Ring: The thiomethylated benzimidazole is reacted with propargyl bromide to introduce the prop-2-enyl group. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzimidazole moiety, potentially altering the electronic properties of the compound.
Substitution: The thiomethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions, potentially altering the pharmacological properties.
Substituted Derivatives: From nucleophilic substitution, leading to a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s potential as an antifungal and antibacterial agent is being explored. Its ability to inhibit the growth of harmful microorganisms could lead to new treatments for infections that are resistant to current drugs.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.
Mecanismo De Acción
The mechanism of action of 5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol involves the inhibition of key enzymes in microbial cells. The benzimidazole moiety is known to interfere with the synthesis of nucleic acids, while the triazole ring can disrupt cell membrane integrity. Together, these effects lead to the death of the microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole share structural similarities and are also known for their antimicrobial properties.
Triazole Derivatives: Compounds such as fluconazole, which is used as an antifungal agent, share the triazole ring structure.
Uniqueness
What sets 5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol apart is the combination of the benzimidazole and triazole moieties linked by a thiomethyl group. This unique structure provides a dual mechanism of action, enhancing its antimicrobial efficacy and making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S2/c1-2-7-18-11(16-17-13(18)19)8-20-12-14-9-5-3-4-6-10(9)15-12/h2-6H,1,7-8H2,(H,14,15)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGMTSGLQVACNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
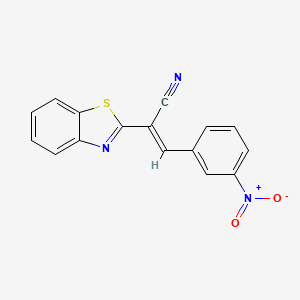
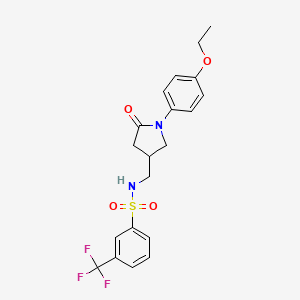
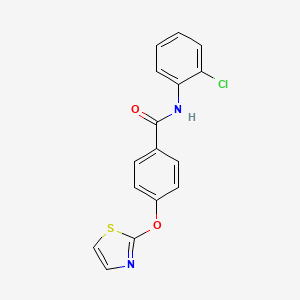
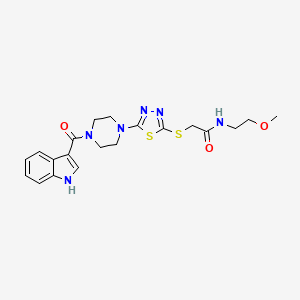
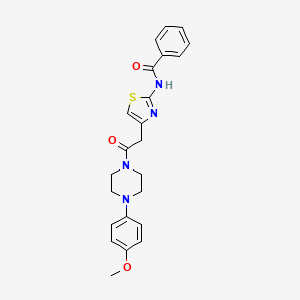
![N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2819029.png)
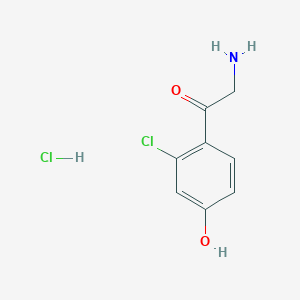
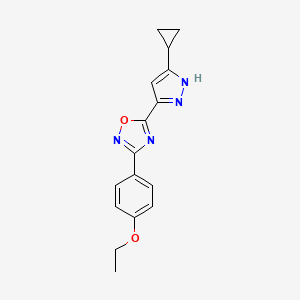
![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2819035.png)
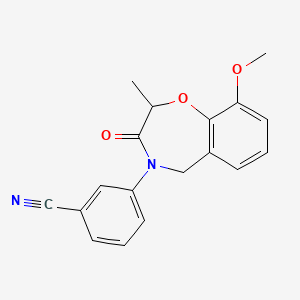
![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide](/img/structure/B2819039.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2819040.png)
